

# Comparative study of Glutarylcarnitine levels in different patient populations.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Glutarylcarnitine lithium |           |
| Cat. No.:            | B11928166                 | Get Quote |

A comparative analysis of Glutarylcarnitine (C5-DC) levels across various patient populations reveals its significance as a key biomarker, primarily for Glutaric Aciduria Type 1 (GA-1), but also highlights its elevation in other conditions, necessitating careful differential diagnosis. Glutarylcarnitine is an acylcarnitine involved in the metabolic pathways of lysine and tryptophan.[1] Its accumulation is a hallmark of specific inborn errors of metabolism and can also be influenced by other physiological and pathological states.

Elevated C5-DC levels are most prominently associated with GA-1, a rare autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[2][3] This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine.[2][4] Consequently, C5-DC is a primary marker used in newborn screening programs to detect GA-1.[5] However, the utility and interpretation of C5-DC levels are complex, as concentrations can vary significantly among GA-1 patients, and elevations can be observed in other conditions such as renal insufficiency, other organic acidemias, and fatty acid oxidation disorders.[1][6]

# Data Presentation: Comparative Glutarylcarnitine Levels

The following table summarizes Glutarylcarnitine (C5-DC) concentrations in different patient populations, as reported in various studies. These values are crucial for the differential diagnosis of metabolic disorders.



| Patient Population                 | Analyte & Matrix                                 | Typical Levels <i>l</i><br>Range                                                                                                 | Key Remarks                                                                                                                                                                    |
|------------------------------------|--------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Glutaric Aciduria Type<br>1 (GA-1) | Urine Glutarylcarnitine                          | 14 - 522 mmol/mol<br>creatinine[7]                                                                                               | Urinary C5-DC is considered a specific and sensitive marker, even in patients with normal plasma C5-DC or low glutaric acid excretion.[7][8]                                   |
| Plasma<br>Glutarylcarnitine        | Elevated                                         | While typically elevated, plasma levels can be normal in some GA-1 patients, making it a less reliable standalone marker.[7] [9] |                                                                                                                                                                                |
| Healthy Controls /<br>Reference    | Urine Glutarylcarnitine                          | < 5.2 mmol/mol<br>creatinine[7]                                                                                                  | This reference range provides a clear distinction from the significantly elevated levels seen in GA-1 patients.                                                                |
| Plasma<br>Glutarylcarnitine        | 0.021 ± 0.015 μM<br>(Upper Ref: 0.04 μM)<br>[10] | Baseline levels in the general population are typically very low.                                                                |                                                                                                                                                                                |
| Renal Insufficiency                | Plasma<br>Glutarylcarnitine                      | Significantly Elevated                                                                                                           | Impaired kidney function can reduce the excretion of C5- DC, leading to its accumulation in the blood and causing false-positive results mimicking GA-1 on newborn screens.[1] |



|                                           |                             |                      | [6][11][12] C5-DC<br>levels are significantly<br>correlated with<br>creatinine.[6]                                                                |
|-------------------------------------------|-----------------------------|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Mitochondrial<br>Myopathy                 | Plasma<br>Glutarylcarnitine | 0.021 ± 0.015 μM[10] | In a study of patients with mitochondrial myopathy, the mean C5-DC concentration was not significantly elevated compared to reference values.[10] |
| Other Organic<br>Acidemias                | Plasma<br>Glutarylcarnitine | May be elevated      | Conditions like Methylmalonic Acidemia and Propionic Acidemia can show elevated C5-DC, but it is not a specific marker for these disorders.[1]    |
| Fatty Acid Oxidation<br>Disorders (FAODs) | Plasma<br>Glutarylcarnitine | May be elevated      | Defects in mitochondrial fatty acid breakdown can lead to an increase in C5-DC levels.[1]                                                         |

## **Experimental Protocols**

The gold-standard for quantitative analysis of Glutarylcarnitine and other acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).

Protocol: Quantification of Glutarylcarnitine in Plasma/Dried Blood Spots by LC-MS/MS

This protocol is a synthesized methodology based on established principles for acylcarnitine analysis.[13][14]

Sample Preparation:



- A small volume of plasma or a punch from a dried blood spot (DBS) is used.
- Proteins are precipitated by adding a solvent, typically methanol, which contains internal standards (stable isotope-labeled versions of the analytes).[14]
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The resulting supernatant, containing the acylcarnitines, is collected.
- Derivatization (Butylation):
  - The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature. This process improves chromatographic separation and mass spectrometric detection.
  - After incubation, the solvent is evaporated under a stream of nitrogen.
  - The dried residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

#### LC-MS/MS Analysis:

- Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically using a reversed-phase C8 or C18 column, to separate the different acylcarnitines.[14]
- Mass Spectrometry: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode.
- Detection: Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode.
  - The common, but less specific, transition for butylated C5-DC is monitoring the precursor ion at m/z 388 and the product ion at m/z 85.[13]
  - A more specific and improved method uses the precursor-to-product ion pair of m/z 388
     → 115, which allows for clear discrimination from the isomer 3hydroxydecanoylcarnitine (C10-OH), reducing false-positive results.[13]



#### · Quantification:

- The concentration of C5-DC is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.
- A calibration curve is generated using known concentrations of C5-DC to ensure accuracy and linearity over the desired analytical range. The lower limit of quantification (LOQ) for sensitive methods can be as low as 0.025 μM.[13]

## **Mandatory Visualization**

The following diagrams illustrate the metabolic context and diagnostic workflow for Glutarylcarnitine.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Glutarylcarnitine, C5DC (C5-Dicarboxylic) - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

### Validation & Comparative





- 2. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]
- 3. Glutaric aciduria type I Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Glutaric Acidemia Type 1 GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. False-positive newborn screening mimicking glutaric aciduria type I in infants with renal insufficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. familiasga.com [familiasga.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Renal insufficiency mimicking glutaric acidemia type 1 on newborn screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of Glutarylcarnitine levels in different patient populations.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928166#comparative-study-of-glutarylcarnitine-levels-in-different-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com